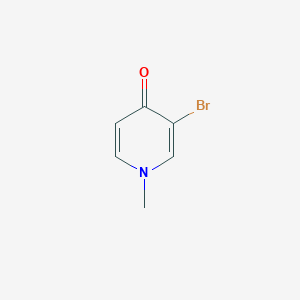![molecular formula C9H15FO2S B6589701 {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride CAS No. 2137742-96-0](/img/new.no-structure.jpg)
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride is a chemical compound with the molecular formula C9H15FO2S. It is characterized by a bicyclic structure, which consists of two fused cyclohexane rings and a methanesulfonyl fluoride group attached to the bicyclo[2.2.2]octane framework. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride typically involves the reaction of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common fluoride sources include potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acid: Formed from hydrolysis.
科学研究应用
Chemistry
In chemistry, {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. This modification can alter the biological activity or stability of the biomolecules, providing insights into their function and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable sulfonamide bonds with biological targets makes it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, such as surfactants, detergents, and polymers. Its reactivity and stability make it suitable for various applications in materials science and chemical manufacturing.
作用机制
The mechanism of action of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amines, hydroxyl groups, or thiol groups. This covalent modification can inhibit the activity of enzymes or alter the function of proteins and other biomolecules.
相似化合物的比较
Similar Compounds
{bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
{bicyclo[2.2.2]octan-1-yl}methanesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
{bicyclo[2.2.2]octan-1-yl}methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
The uniqueness of {bicyclo[2.2.2]octan-1-yl}methanesulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride, sulfonic acid, and sulfonamide counterparts. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it useful in applications where prolonged stability is required.
属性
CAS 编号 |
2137742-96-0 |
|---|---|
分子式 |
C9H15FO2S |
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-bicyclo[2.2.2]octanylmethanesulfonyl fluoride |
InChI |
InChI=1S/C9H15FO2S/c10-13(11,12)7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 |
InChI 键 |
REGQAAICFTUQSU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1CC2)CS(=O)(=O)F |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



